molecular structure and physicochemical properties of 1-(2-(methylthio)pyrimidin-4-yl)ethanol
molecular structure and physicochemical properties of 1-(2-(methylthio)pyrimidin-4-yl)ethanol
An In-Depth Technical Guide to 1-(2-(methylthio)pyrimidin-4-yl)ethanol: Synthesis, Properties, and Characterization
Introduction and Significance
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including antibacterial, antiviral, and anticancer drugs.[1][2] Their prevalence in biologically significant molecules makes the synthesis and characterization of novel pyrimidine-based scaffolds a critical endeavor for drug discovery and development. This guide focuses on a specific, yet important, derivative: 1-(2-(methylthio)pyrimidin-4-yl)ethanol .
This molecule serves as a valuable chiral building block. The secondary alcohol provides a handle for further functionalization, while the 2-(methylthio)pyrimidine core is a common feature in compounds targeting various biological pathways.[3] As a Senior Application Scientist, this document provides a comprehensive overview of its molecular structure, physicochemical properties, a robust synthetic protocol, and detailed characterization methods, designed for researchers in synthetic chemistry and drug development.
Molecular Structure and Physicochemical Properties
The structural integrity of a compound dictates its physical and biological properties. Understanding these characteristics is the first step in its application.
Molecular Structure
The molecule consists of a pyrimidine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with a 1-hydroxyethyl [-CH(OH)CH₃] group.
Physicochemical Data
The following table summarizes the key physicochemical properties. Since dedicated experimental data for this specific molecule is not widely published, some values are calculated based on its known structure.
| Property | Value | Source |
| IUPAC Name | 1-(2-(methylthio)pyrimidin-4-yl)ethanol | N/A |
| Molecular Formula | C₇H₁₀N₂OS | Calculated |
| Molecular Weight | 170.23 g/mol | Calculated |
| CAS Number | Not assigned. Precursor ketone is 496863-48-0. | [4] |
| Predicted XLogP3 | 0.9 | Calculated |
| Predicted Hydrogen Bond Donors | 1 | Calculated |
| Predicted Hydrogen Bond Acceptors | 4 | Calculated |
| Predicted Rotatable Bonds | 2 | Calculated |
| Predicted TPSA | 58.9 Ų | Calculated |
Synthesis and Purification
The most direct and reliable method for preparing 1-(2-(methylthio)pyrimidin-4-yl)ethanol is through the selective reduction of its corresponding ketone precursor, 1-(2-(methylthio)pyrimidin-4-yl)ethanone.
Synthetic Strategy: Ketone Reduction
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice.
Causality Behind Experimental Choice: Sodium borohydride is selected for its exceptional chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but does not affect the potentially sensitive pyrimidine ring or the methylthio ether linkage. Compared to more potent hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, requires less stringent anhydrous conditions, and allows for a simpler aqueous workup procedure.
Caption: Synthetic pathway via reduction of the ketone precursor.
Detailed Experimental Protocol: Synthesis
This protocol outlines a self-validating system for the synthesis of the target compound on a laboratory scale.
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-(methylthio)pyrimidin-4-yl)ethanone (1.0 eq).
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Solvent Addition: Dissolve the starting material in anhydrous methanol (approx. 20 mL per gram of ketone).
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
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Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Note: Hydrogen gas evolution may be observed. Ensure adequate ventilation.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.
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Quenching: Carefully quench the reaction by slowly adding acetone (approx. 5 mL) to consume excess NaBH₄. Once gas evolution ceases, add deionized water (approx. 20 mL).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
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Washing: Combine the organic layers and wash sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product is typically purified by flash column chromatography to remove any unreacted starting material and inorganic byproducts.
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Column Preparation: Pack a silica gel column using a slurry method with a hexane/ethyl acetate solvent system.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
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Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford 1-(2-(methylthio)pyrimidin-4-yl)ethanol as a pure solid or oil.
Caption: General experimental workflow from synthesis to analysis.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data represent the expected signals for the successful synthesis of 1-(2-(methylthio)pyrimidin-4-yl)ethanol.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
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δ 8.55 (d, 1H): Doublet corresponding to the H6 proton of the pyrimidine ring.
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δ 7.10 (d, 1H): Doublet corresponding to the H5 proton of the pyrimidine ring.
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δ 5.05 (q, 1H): Quartet for the methine proton (-CH(OH)-) coupled to the adjacent methyl group.
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δ 3.50 (br s, 1H): Broad singlet for the hydroxyl proton (-OH). This peak may shift or be exchanged with D₂O.
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δ 2.58 (s, 3H): Sharp singlet for the methylthio protons (-SCH₃).
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δ 1.60 (d, 3H): Doublet for the terminal methyl protons (-CH(OH)CH₃) coupled to the methine proton.
¹³C NMR Spectroscopy (101 MHz, CDCl₃)
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δ 172.0: C2 (carbon bearing the -SCH₃ group).
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δ 165.0: C4 (carbon bearing the ethanol substituent).
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δ 157.5: C6.
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δ 118.0: C5.
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δ 68.0: -CH(OH)-.
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δ 24.0: -CH(OH)CH₃.
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δ 14.0: -SCH₃.
FT-IR Spectroscopy
Infrared spectroscopy is instrumental in identifying key functional groups.[5]
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3400-3200 cm⁻¹ (broad): Strong O-H stretching vibration from the alcohol group.
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3100-3000 cm⁻¹ (medium): Aromatic C-H stretching from the pyrimidine ring.
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2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methine groups.
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1600-1550 cm⁻¹ (strong): C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
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~700 cm⁻¹ (weak): C-S stretching vibration.
Mass Spectrometry (Electron Ionization)
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Expected [M]⁺: m/z = 170.
Potential Applications and Future Directions
While specific biological data for 1-(2-(methylthio)pyrimidin-4-yl)ethanol is limited, its structural motifs are present in numerous bioactive compounds.
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Kinase Inhibition: The pyrimidine core is a well-established scaffold for kinase inhibitors, which are crucial in oncology.[1] Further elaboration of the hydroxyl group could lead to potent and selective inhibitors.
-
Antiviral Agents: Certain 2-methylthio-pyrimidinone derivatives have demonstrated activity against RNA viruses, such as the rubella virus.[3] This compound could serve as a precursor for developing novel antiviral therapies.
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Synthetic Intermediate: As a chiral alcohol, it is a valuable intermediate for asymmetric synthesis, allowing for the construction of more complex molecules with defined stereochemistry, which is often critical for pharmacological activity.
Future research should focus on the asymmetric synthesis of this compound to obtain enantiomerically pure forms, followed by biological screening across various assays to uncover its therapeutic potential.
References
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Chemical Synthesis Database. (2025). 2-pyrimidin-4-yl-ethanol. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Available at: [Link]
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Vergush, A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. Available at: [Link]
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Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation. ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
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PubChem. (n.d.). 1-[(4-Methylpyrimidin-2-yl)amino]ethanol. Available at: [Link]
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MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Available at: [Link]
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